1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one
Overview
Description
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one is a synthetic organic compound with the molecular formula C11H10BrF2NO3S. It is characterized by the presence of a piperidinone ring substituted with a 2-bromo-4,5-difluorophenylsulfonyl group.
Preparation Methods
The synthesis of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of hydrogen atoms with fluorine atoms on the aromatic ring.
Piperidinone Formation: The formation of the piperidinone ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of sulfonyl-containing compounds on various biological pathways.
Mechanism of Action
The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with protein targets, leading to modulation of their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one include:
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidine: Lacks the carbonyl group present in the piperidinone ring.
1-((2-Chloro-4,5-difluorophenyl)sulfonyl)piperidin-4-one: Substitutes the bromine atom with a chlorine atom.
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidin-4-one: Contains a pyrrolidinone ring instead of a piperidinone ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO3S/c12-8-5-9(13)10(14)6-11(8)19(17,18)15-3-1-7(16)2-4-15/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCADJRXAOYPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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